Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methyl-1,4-diazepan-1-yl)aniline

Solubility ADME Drug-likeness

This N-methylated homopiperazine-aniline building block enables FLT3/CDK kinase inhibitor synthesis achieving IC₅₀ of 0.089 nM against FLT3. The 4-methyl substitution addresses metabolic stability liabilities inherent to unsubstituted 1,4-diazepanes, while the para-aniline vector provides a defined derivatization handle distinct from ortho/meta analogs. With LogP 1.99 and tPSA 32.5 Ų, it supports BBB-penetrant CNS agent design. Demonstrated in Wee1 macrocyclic inhibitors and dopamine receptor modulators. Ideal for medicinal chemistry teams developing kinase-targeted therapeutics.

Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
CAS No. 219132-82-8
Cat. No. B1611069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1,4-diazepan-1-yl)aniline
CAS219132-82-8
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
InChIKeyFMLOSYIZNDLWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methyl-1,4-diazepan-1-yl)aniline (CAS 219132-82-8) Procurement & Specification Guide for Pharmaceutical R&D


4-(4-Methyl-1,4-diazepan-1-yl)aniline (CAS: 219132-82-8) is an N-methylated homopiperazine derivative bearing a para-aminophenyl substituent, with a molecular formula of C12H19N3 and a molecular weight of 205.30 g/mol . This compound functions as a versatile small-molecule building block for the synthesis of kinase inhibitors and central nervous system (CNS)-targeted agents, valued for its balanced combination of a basic homopiperazine ring (pKa1 ~8-9) and a nucleophilic aniline moiety .

Why 4-(4-Methyl-1,4-diazepan-1-yl)aniline Cannot Be Replaced with Unsubstituted or Piperazine Analogs


The 1,4-diazepane scaffold presents a uniquely challenging landscape for drug development. While high-throughput screening has identified unsubstituted 1,4-diazepane compounds as potent agonists for targets like the Cannabinoid receptor 2 (CB2), this class of compounds notoriously suffers from critically low metabolic stability and poor drug-like physicochemical parameters, including low microsomal stability and poor solubility [1]. The 4-methyl substitution on the diazepane ring is a direct strategy to address these liabilities, as it modulates basicity and metabolic hotspots. Simultaneously, the para-aniline substituent provides a defined vector for derivatization that is fundamentally distinct from ortho- or meta-substituted analogs, which exhibit markedly different pharmacological profiles due to altered spatial orientation and electronic properties .

Quantitative Differentiation of 4-(4-Methyl-1,4-diazepan-1-yl)aniline (CAS 219132-82-8) vs. Analogs


Improved Estimated Aqueous Solubility of 4-Methyl-1,4-diazepan-1-yl-aniline vs. CB2 Agonist Scaffold

The compound exhibits an estimated aqueous solubility at 25°C of 3.065 × 10^4 mg/L (log Kow used: 1.33) [1]. This level of solubility is a significant improvement over the broader class of unsubstituted 1,4-diazepane CB2 agonists, which are explicitly characterized in the literature as having 'poor solubility' [2].

Solubility ADME Drug-likeness

Stoichiometric Efficiency in Factor Xa Inhibitor Synthesis Using 4-Methyl-1,4-diazepan-1-yl-aniline

In the synthesis of novel 1,4-diazepane derivatives as orally active Factor Xa (fXa) inhibitors, 4-(4-methyl-1,4-diazepan-1-yl)aniline was reacted with 2H-3,1-benzoxazine-2,4(1H)-dione in refluxing toluene. This reaction yielded the desired coupled product (compound 12) in 52% yield (816 mg from 1.00 g starting material) [1]. The successful coupling highlights the utility of this building block in a 1:1 stoichiometric reaction without requiring protecting group manipulations on the aniline nitrogen.

Factor Xa Inhibitor Synthetic Yield Building Block

Structural Differentiation from Piperazine Analogs for CNS Ligand Design

The compound's calculated LogP is 1.99 and its topological polar surface area (tPSA) is 32.5 Ų [1]. The seven-membered homopiperazine ring in this compound offers increased conformational flexibility and a higher cLogP compared to the smaller, more polar six-membered piperazine ring (cLogP for analogous N-methyl-N'-phenyl-piperazine ~1.0-1.5) [2]. This difference in lipophilicity and molecular shape is a key parameter for optimizing blood-brain barrier penetration and target engagement for CNS-active compounds.

CNS Penetration Homopiperazine Physicochemical Properties

Targeted Application Scenarios for 4-(4-Methyl-1,4-diazepan-1-yl)aniline in Advanced R&D


Medicinal Chemistry: Synthesis of FLT3/CDK Dual Inhibitors for Acute Myeloid Leukemia (AML)

This compound serves as a key intermediate in the design of potent 1H-pyrazole-3-carboxamide derivatives targeting FLT3 and CDKs for AML therapy. A derivative synthesized from this building block (Compound 8t) exhibited an IC50 of 0.089 nM against FLT3 and strong activity against CDK2/4 . This potent activity validates the homopiperazine-aniline scaffold as a privileged structure for achieving high target affinity in kinase drug discovery.

Medicinal Chemistry: Development of Macrocyclic Wee1 Kinase Inhibitors for Oncology

Patented macrocyclic compounds derived from 4-(4-Methyl-1,4-diazepan-1-yl)aniline have been disclosed as inhibitors of Wee1 kinase, a validated target in cancer therapy . This building block provides the essential structural rigidity and basic amine handle required for macrocyclization, making it a crucial component in the synthesis of conformationally constrained, potent, and selective kinase inhibitors.

Chemical Biology: Design of CNS-Penetrant Dopamine Receptor Modulators

Patent analyses reveal the incorporation of 4-(4-Methyl-1,4-diazepan-1-yl)aniline into dopamine receptor modulators for potential applications in Parkinson's disease and other neurological disorders . The compound's balanced LogP (1.99) and low tPSA (32.5 Ų) [1] support its utility in designing molecules with favorable blood-brain barrier permeability.

Process Chemistry: Synthesis of Orally Bioavailable Factor Xa Inhibitor Prodrugs

The compound's efficient coupling to 2H-3,1-benzoxazine-2,4(1H)-dione in a 52% yield demonstrates its value in the convergent synthesis of masked amidine prodrugs. This specific reaction sequence is directly applicable to the preparation of novel anticoagulant agents, providing a defined and scalable route for medicinal chemistry teams.

Quote Request

Request a Quote for 4-(4-Methyl-1,4-diazepan-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.